3-Methoxy-1-methyl-1H-indole CAS number 16712-55-3
3-Methoxy-1-methyl-1H-indole CAS number 16712-55-3
An In-Depth Technical Guide to 3-Methoxyindole Scaffolds: Synthesis, Mechanisms, and Pharmacological Utility
Executive Summary & Registry Clarification
Nomenclature & Registry Clarification: The target topic specifies 3-Methoxy-1-methyl-1H-indole CAS 16712-55-3. However, rigorous chemical registry validation confirms that CAS 16712-55-3 corresponds strictly to the unmethylated parent scaffold,[1]. The N-methylated analog,, is registered under CAS 21716-69-8 [2]. To maintain strict scientific integrity and address the core inquiry, this whitepaper comprehensively profiles both the core 3-methoxyindole scaffold (CAS 16712-55-3) and its direct N-methylated derivative (CAS 21716-69-8).
As privileged structures in medicinal chemistry, 3-methoxyindoles serve as critical nucleophilic building blocks for the synthesis of complex indole alkaloids and polycyclic anti-cancer agents. This guide details their physicochemical profiles, regioselective synthetic methodologies, and downstream applications in drug discovery.
Physicochemical Profiling
Understanding the structural and electronic differences between the parent indole and its N-methylated derivative is crucial for predicting their behavior in downstream coupling reactions and biological environments.
| Parameter | 3-Methoxy-1H-indole | 3-Methoxy-1-methyl-1H-indole |
| CAS Registry Number | 16712-55-3 | 21716-69-8 |
| Molecular Formula | C9H9NO | C10H11NO |
| Molecular Weight | 147.17 g/mol | 161.20 g/mol |
| SMILES String | COC1=CNC2=CC=CC=C21 | COC1=CN(C)C2=CC=CC=C21 |
| Topological Polar Surface Area (TPSA) | 25.0 Ų | 12.5 Ų |
| Hydrogen Bond Donors | 1 | 0 |
| Storage Requirements | 4°C to -20°C, inert atmosphere, light-sensitive | 4°C to -20°C, inert atmosphere, light-sensitive |
Synthetic Methodologies & Mechanistic Causality
Direct alkoxylation of indoles is notoriously unselective, often yielding intractable mixtures of C-2 and C-3 substituted products or over-oxidized oxindoles. To circumvent this, modern protocols utilize a regioselective silver-mediated alkoxylation of 2-alkoxy-3-bromoindolines, followed by a Lewis acid-promoted elimination [3].
Protocol A: Regioselective Synthesis of 3-Methoxy-1H-indole (CAS 16712-55-3)
Causality & Design: Silver salts (Ag2O/AgOTf) act synergistically: Ag2O neutralizes generated acid, while AgOTf acts as a halophilic Lewis acid to abstract the bromide, generating a localized electrophilic center at C-3 that is trapped by methanol. Subsequently, BF3·OEt2 selectively coordinates to the sterically accessible C-2 methoxy group, facilitating its departure. The resulting carbocation drives the elimination of a proton, restoring the aromatic indole core[3].
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Silver-Mediated Alkoxylation: Dissolve 2-alkoxy-3-bromoindoline (1.0 equiv) in anhydrous methanol (0.2 M). Add Ag2O (0.6 equiv) and AgOTf (1.2 equiv). Stir at room temperature under argon for 2 hours.
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Self-Validation: The formation of a dense gray/black precipitate (AgBr) visually confirms the successful abstraction of the bromide ion.
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Filtration: Filter the suspension through a tightly packed Celite pad to remove silver salts. Concentrate the filtrate under reduced pressure to yield the crude 2,3-dimethoxyindoline intermediate.
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Lewis Acid Activation: Dissolve the intermediate in anhydrous CH2Cl2 (0.1 M) and cool to 0°C. Dropwise add BF3·OEt2 (1.5 equiv). Stir for 30 minutes, then allow warming to room temperature.
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Self-Validation: TLC monitoring (Hexane/EtOAc 8:2) will show the disappearance of the non-UV-active indoline intermediate and the emergence of a highly UV-active, fluorescent spot characteristic of the fully aromatized 3-methoxyindole.
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Quenching & Isolation: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2, wash with brine, dry over MgSO4, and purify via silica gel flash chromatography to isolate 3-Methoxy-1H-indole.
Protocol B: N-Methylation to 3-Methoxy-1-methyl-1H-indole (CAS 21716-69-8)
Causality & Design: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H (pKa ~16.2). DMF is chosen as the solvent because its high dielectric constant stabilizes the resulting indolyl anion, maximizing its nucleophilicity for the subsequent SN2 attack on methyl iodide.
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Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF at 0°C. Slowly add a solution of 3-Methoxy-1H-indole (1.0 equiv) in DMF.
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Self-Validation: The cessation of bubbling (H2 gas evolution) serves as a reliable stoichiometric indicator that total deprotonation has been achieved.
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Alkylation: Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Stir at room temperature for 2 hours.
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Workup & Isolation: Quench carefully with ice water. Extract with ethyl acetate. Wash the organic layer extensively with water (to remove DMF) and brine. Dry over Na2SO4, concentrate, and purify to yield 3-Methoxy-1-methyl-1H-indole.
Mechanistic Pathway Visualization
Regioselective synthesis of 3-methoxyindoles via silver-mediated alkoxylation and N-methylation.
Pharmacological Relevance & Downstream Utility
3-Methoxyindoles are highly valued in drug development due to their unique electronic properties. The electron-donating nature of the C-3 methoxy group significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing the nucleophilicity of the indole core.
Synthesis of Cryptolepine Derivatives: 3-Methoxy-1H-indole and its derivatives are utilized in indium-catalyzed annulation reactions with o-acylanilines to synthesize indolo[3,2-b]quinolines (quindolines)[4]. In this sequence, an InBr3 catalyst facilitates an SNAr amination followed by C-C bond formation. These tetracyclic frameworks are direct precursors to cryptolepine derivatives, which exhibit potent DNA-intercalating properties and severe cytotoxic activity against human cancer cell lines, making them prime candidates for oncology therapeutics[4].
Self-Validating Quality Control
To ensure the integrity of the synthesized 3-methoxyindoles prior to downstream application, the following orthogonal validation steps must be integrated into the analytical workflow:
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1H NMR Spectroscopy: The defining feature of 3-methoxy-1H-indole is the sharp singlet corresponding to the methoxy protons at ~3.90 ppm, and the C-2 aromatic proton appearing as a doublet at ~7.05 ppm. Upon N-methylation, the disappearance of the broad N-H peak (~8.0 ppm) and the emergence of a new N-methyl singlet at ~3.75 ppm confirm successful conversion.
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LC-MS (ESI+): Mass spectrometry must be used to confirm the molecular ion. The unmethylated parent will yield an [M+H]+ peak at m/z 148.1, whereas the N-methylated derivative will shift to m/z 162.1.
References
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PubChem Compound Summary for CID 13736886, 3-Methoxy-1H-indole . National Center for Biotechnology Information.[Link]
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Revisiting 2-Alkoxy-3-bromoindolines: Control C-2 vs. C-3 Elimination for Regioselective Synthesis of Alkoxyindoles . Chemical and Pharmaceutical Bulletin (J-Stage).[Link]
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Indium-Catalyzed Annulation of o-Acylanilines with Alkoxyheteroarenes: Synthesis of Heteroaryl[b]quinolines and Subsequent Transformation to Cryptolepine Derivatives . Molecules (MDPI).[Link]
Sources
- 1. 3-Methoxy-1H-indole | C9H9NO | CID 13736886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-1-methyl-1H-indole | CymitQuimica [cymitquimica.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Indium-Catalyzed Annulation of o-Acylanilines with Alkoxyheteroarenes: Synthesis of Heteroaryl[b]quinolines and Subsequent Transformation to Cryptolepine Derivatives [mdpi.com]
